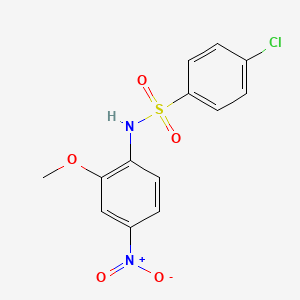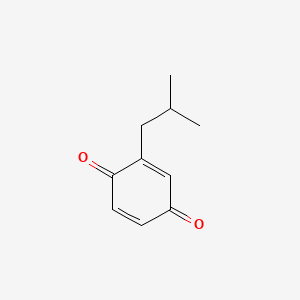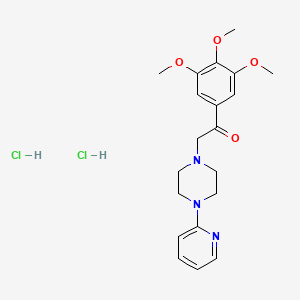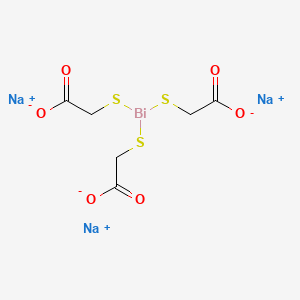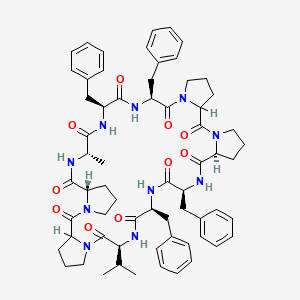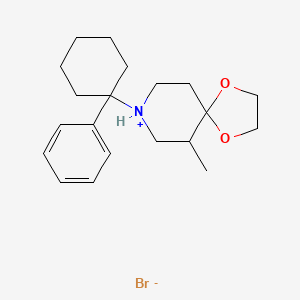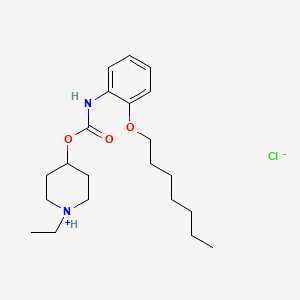
1-(Methylthio)-p-menthan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Methylthio)-p-menthan-3-one is an organic compound that belongs to the class of sulfur-containing monoterpenoids. It is characterized by a menthane skeleton with a methylthio group attached to the third carbon atom. This compound is known for its distinctive odor and is often used in the flavor and fragrance industry.
Méthodes De Préparation
The synthesis of 1-(Methylthio)-p-menthan-3-one can be achieved through several routes. One common method involves the reaction of p-menthan-3-one with methylthiol in the presence of a suitable catalyst. The reaction conditions typically include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. Industrial production methods often employ continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
1-(Methylthio)-p-menthan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the methylthio group to a thiol group using reducing agents such as lithium aluminum hydride.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(Methylthio)-p-menthan-3-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is widely used in the flavor and fragrance industry to impart specific scents and flavors to products.
Mécanisme D'action
The mechanism of action of 1-(Methylthio)-p-menthan-3-one involves its interaction with various molecular targets. The methylthio group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound can interact with specific enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-(Methylthio)-p-menthan-3-one can be compared with other sulfur-containing monoterpenoids, such as:
1-(Methylthio)-p-menthan-3-ol: Similar structure but with a hydroxyl group instead of a ketone group.
1-(Methylthio)-p-menthan-3-amine: Contains an amine group instead of a ketone group.
1-(Methylthio)-p-menthan-3-thiol: Features a thiol group instead of a ketone group. These compounds share similar chemical properties but differ in their reactivity and biological activities, highlighting the unique characteristics of this compound.
Propriétés
Numéro CAS |
32564-30-0 |
|---|---|
Formule moléculaire |
C11H20OS |
Poids moléculaire |
200.34 g/mol |
Nom IUPAC |
5-methyl-5-methylsulfanyl-2-propan-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C11H20OS/c1-8(2)9-5-6-11(3,13-4)7-10(9)12/h8-9H,5-7H2,1-4H3 |
Clé InChI |
KYJOFNFLQSJNHO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CCC(CC1=O)(C)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



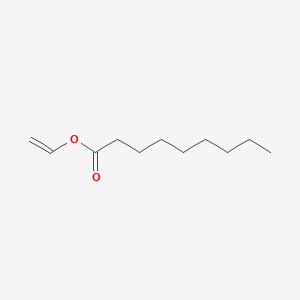



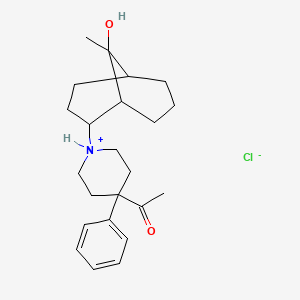
![2-Isopropyl-2,3-dihydro-1H-benzo[d]imidazole](/img/structure/B13739353.png)
